molecular formula C12H21Cl2N3O2 B8020702 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride

Cat. No.: B8020702
M. Wt: 310.22 g/mol
InChI Key: NZFBBAMFHBQBIH-UHFFFAOYSA-N
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Description

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride is a chemical compound with the molecular formula C12H20ClN3O2. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a pyridine ring substituted with an amino group and a Boc-protected aminoethyl group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride typically involves the protection of amino groups using Boc (tert-butoxycarbonyl) groups. One common method includes the reaction of 5-amino-2-ethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the preparation of biologically active compounds and probes.

    Medicine: Utilized in the development of pharmaceutical compounds and drug candidates.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride primarily involves its role as a synthetic intermediate. The Boc-protected amino group allows for selective reactions at other sites of the molecule, facilitating the construction of complex structures. The deprotection step releases the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride is unique due to its dual functionality, combining a pyridine ring with both an amino group and a Boc-protected aminoethyl group. This dual functionality makes it a valuable intermediate for synthesizing a wide range of complex molecules .

Properties

IUPAC Name

tert-butyl N-[2-(5-aminopyridin-2-yl)ethyl]carbamate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.2ClH/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10;;/h4-5,8H,6-7,13H2,1-3H3,(H,14,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFBBAMFHBQBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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